molecular formula C27H26F3NO3 B299951 N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

カタログ番号 B299951
分子量: 469.5 g/mol
InChIキー: PFDUEQBRMQGZAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

作用機序

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide inhibits the activity of several kinases, including BTK, ITK, and TEC, by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit the growth and survival of cancer cells and to induce apoptosis. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide. In addition, N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the activity of other cancer drugs, which could improve the efficacy of combination therapies. However, one of the limitations of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its potential toxicity, particularly in the hematopoietic system. This could limit its clinical use, particularly in patients with pre-existing hematological disorders.

将来の方向性

There are several future directions for the development of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide. One potential direction is the evaluation of its efficacy in clinical trials, particularly in patients with relapsed or refractory hematological malignancies. Another potential direction is the evaluation of its activity in combination with other cancer therapies, such as immune checkpoint inhibitors. Finally, there is a need for further studies to elucidate the mechanism of action of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide and to identify biomarkers that could be used to predict its efficacy in different types of cancer.

合成法

The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)aniline to give the desired product. The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been reported in several research articles and is considered to be a straightforward process.

科学的研究の応用

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide. These findings suggest that N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has the potential to be used in combination with other cancer therapies to improve their efficacy.

特性

製品名

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

分子式

C27H26F3NO3

分子量

469.5 g/mol

IUPAC名

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C27H26F3NO3/c1-33-24-10-6-5-9-22(24)26(32)31-23-17-20(27(28,29)30)13-16-25(23)34-21-14-11-19(12-15-21)18-7-3-2-4-8-18/h5-6,9-18H,2-4,7-8H2,1H3,(H,31,32)

InChIキー

PFDUEQBRMQGZAT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C4CCCCC4

正規SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C4CCCCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。